molecular formula C15H15N7O B3124687 N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea CAS No. 320418-42-6

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea

Cat. No.: B3124687
CAS No.: 320418-42-6
M. Wt: 309.33 g/mol
InChI Key: LAOLZRPAZKTBIB-UHFFFAOYSA-N
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Description

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-ethylurea is an organic compound that features a triazole ring substituted with pyridine groups

Preparation Methods

The synthesis of N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-ethylurea typically involves the reaction of 3,5-di(2-pyridinyl)-4H-1,2,4-triazole with ethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-ethylurea can undergo various chemical reactions, including:

Scientific Research Applications

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-ethylurea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials

Mechanism of Action

The mechanism of action of N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-ethylurea involves its interaction with specific molecular targets. The pyridine and triazole rings can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds and hydrophobic interactions with proteins, modulating their function .

Comparison with Similar Compounds

N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N’-ethylurea is unique due to its specific substitution pattern and the presence of both pyridine and triazole rings. Similar compounds include:

Properties

IUPAC Name

1-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O/c1-2-16-15(23)21-22-13(11-7-3-5-9-17-11)19-20-14(22)12-8-4-6-10-18-12/h3-10H,2H2,1H3,(H2,16,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOLZRPAZKTBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea
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N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea
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N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea
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N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea
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N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea
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N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea

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